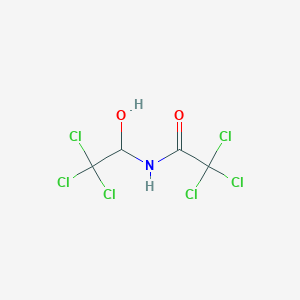
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as TCA, is a chemical compound that has been widely used in scientific research for its unique properties. TCA is a derivative of acetamide and is a white crystalline solid that is soluble in water and organic solvents. TCA has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
科学的研究の応用
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been widely used in scientific research for its unique properties. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been used as a protein denaturant, which disrupts the structure of proteins by breaking hydrogen bonds and disulfide bonds. This property has been utilized in the study of protein folding and aggregation. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used as a reagent for the determination of sulfhydryl groups in proteins. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide reacts with sulfhydryl groups to form a stable product that can be quantified using spectrophotometry. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used in the study of enzyme kinetics, where it acts as an inhibitor of certain enzymes.
作用機序
The mechanism of action of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is based on its ability to disrupt the structure of proteins by breaking hydrogen bonds and disulfide bonds. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide binds to the hydrophobic regions of proteins and causes them to unfold. This results in the exposure of hydrophobic residues that are normally buried in the interior of the protein. The exposed hydrophobic residues can then interact with other hydrophobic residues, leading to protein aggregation.
生化学的および生理学的効果
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have several biochemical and physiological effects. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to induce oxidative stress in cells, which can lead to cell death. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to affect the function of ion channels, which are involved in the transmission of signals in neurons.
実験室実験の利点と制限
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several advantages and limitations for lab experiments. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a relatively inexpensive reagent that is readily available. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is also stable under normal laboratory conditions, which makes it easy to store and transport. However, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has a relatively low solubility in water, which can limit its use in aqueous solutions. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for the use of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in scientific research. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the study of protein aggregation, which is a common feature of many neurodegenerative diseases. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the development of new drugs that target protein aggregation. Finally, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of enzyme kinetics, where it can be used to identify new inhibitors of enzymes.
合成法
The synthesis of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be achieved through the reaction of 2,2,2-trichloroethanol and acetyl chloride in the presence of a base such as pyridine. The reaction results in the formation of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a white crystalline solid. The purity of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be enhanced through recrystallization using solvents such as ethanol or acetone.
特性
CAS番号 |
18271-89-1 |
|---|---|
製品名 |
2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
分子式 |
C4H3Cl6NO2 |
分子量 |
309.8 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C4H3Cl6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13) |
InChIキー |
PEQMUUMLEPJMCU-UHFFFAOYSA-N |
SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |
正規SMILES |
C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |
その他のCAS番号 |
18271-89-1 |
ピクトグラム |
Irritant |
同義語 |
2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



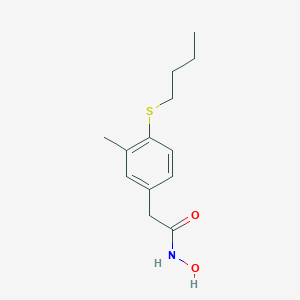
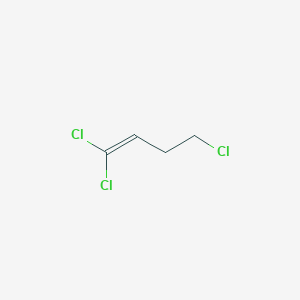
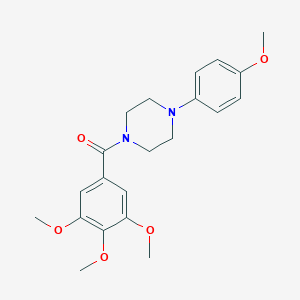
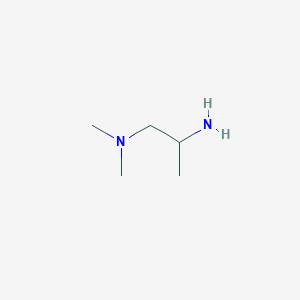
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
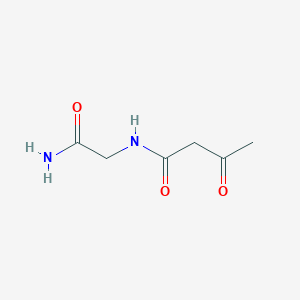
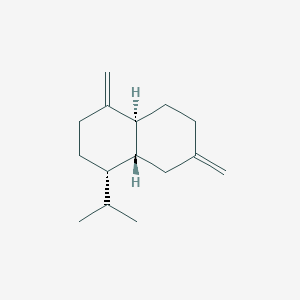
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
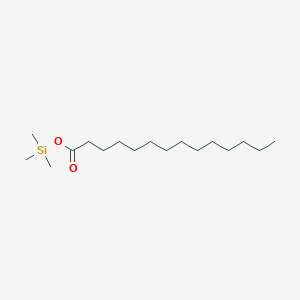
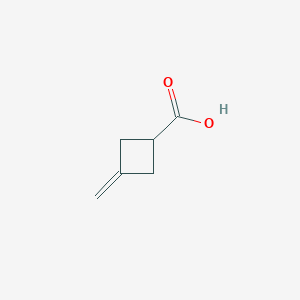
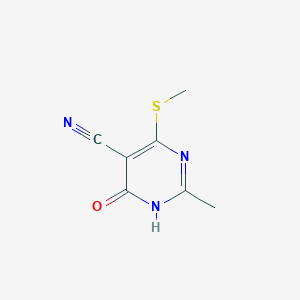
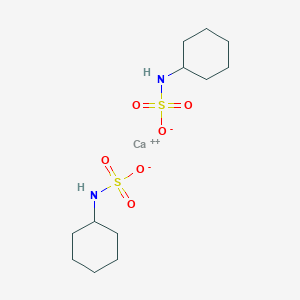
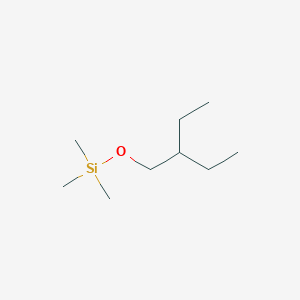
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)